Cas no 92288-93-2 (Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate)

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate structure
92288-93-2 structure
Nome del prodotto:Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate
Numero CAS:92288-93-2
MF:C11H11NO4
MW:221.209343194962
MDL:MFCD08056636
CID:998330
PubChem ID:12171345

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate
    • ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate
    • ethyl 2,4-dioxo-4-pyridin-2-ylbutanoate
    • 2,4-dioxo-4-pyridin-2-yl-butyric acid ethyl ester
    • 4-(2-pyridyl)-2
    • 4-(2-pyridyl)-2,4-dioxobutanoic acid ethyl ester
    • 4-dioxobutanoic acid ethyl ester
    • ethyl 4-(2-pyridyl)-2,4-dioxobutanoate
    • ethyl 4-(pyridin-2-yl)-2,4-dioxobutyrate
    • ethyldioxopyridinylbutanoate
    • 2-Pyridinebutyric acid, α,γ-dioxo-, ethyl ester (7CI)
    • Ethyl α,γ-dioxo-2-pyridinebutanoate
    • DTXSID20479133
    • 4-(2-Pyridyl)-2,4-dioxo butanoic acid ethyl ester
    • J-520673
    • W17769
    • ethyl 4-(2-pyridyl)-2,4-dioxobutyrate
    • DA-34381
    • ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, AldrichCPR
    • MFCD08056636
    • ethyl 4-(2-pyridyl)-2, 4-dioxobutanoate
    • SY027450
    • AKOS000210401
    • 5Z-0610
    • ethyl 2,4-dioxo-4-(2-pyridyl)butanoate
    • FBIPIHMTJUPZJB-UHFFFAOYSA-N
    • SCHEMBL1065225
    • 92288-93-2
    • Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate
    • MDL: MFCD08056636
    • Inchi: 1S/C11H11NO4/c1-2-16-11(15)10(14)7-9(13)8-5-3-4-6-12-8/h3-6H,2,7H2,1H3
    • Chiave InChI: FBIPIHMTJUPZJB-UHFFFAOYSA-N
    • Sorrisi: O=C(C(CC(C1C=CC=CN=1)=O)=O)OCC

Proprietà calcolate

  • Massa esatta: 221.06900
  • Massa monoisotopica: 221.06880783g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 6
  • Complessità: 288
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 73.3Ų
  • XLogP3: 1.1

Proprietà sperimentali

  • Punto di fusione: 70-72°
  • PSA: 73.33000
  • LogP: 0.78660

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Informazioni sulla sicurezza

  • Classe di pericolo:IRRITANT

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM173494-5g
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate
92288-93-2 95%
5g
$400 2022-03-01
abcr
AB257951-10 g
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, 95%; .
92288-93-2 95%
10 g
€786.50 2023-07-20
Apollo Scientific
OR470834-25g
Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate
92288-93-2
25g
£940.00 2023-08-31
eNovation Chemicals LLC
D293416-5g
Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate
92288-93-2 95%
5g
$825 2024-07-20
abcr
AB257951-10g
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, 95%; .
92288-93-2 95%
10g
€786.50 2025-02-20
Chemenu
CM173494-1g
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate
92288-93-2 95%
1g
$123 2022-03-01
Apollo Scientific
OR470834-1g
Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate
92288-93-2
1g
£124.00 2025-02-20
Apollo Scientific
OR470834-5g
Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate
92288-93-2
5g
£370.00 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
044960-1g
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate
92288-93-2 >95%
1g
2453.0CNY 2021-07-06
abcr
AB257951-25 g
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, 95%; .
92288-93-2 95%
25 g
€1,169.90 2023-07-20

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  rt; 18 h, rt
1.2 Reagents: Acetic acid Solvents: Water ;  neutralized, rt
Riferimento
Synthesis of a Library of Iridium-Containing Dinuclear Complexes with Bridging PNNN and PNNP Ligands (BL), [LM(μ-BL)M'L']BF4. 1. Specific Synthesis of Isomeric Heterodinuclear Complexes with Switched Metal Arrangements
Dubs, Christian; Yamamoto, Toshiki; Inagaki, Akiko; Akita, Munetaka, Organometallics, 2006, 25(6), 1344-1358

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 0 °C; 18 h, rt
Riferimento
ATF6 inhibitors and uses thereof as therapeutic agents for treatment of viral infections, neurodegenerative diseases, vascular diseases, or cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Ethanol ;  20 h, rt
Riferimento
DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis
Mowbray, Charles E. ; Braillard, Stephanie; Glossop, Paul A. ; Whitlock, Gavin A.; Jacobs, Robert T. ; et al, Journal of Medicinal Chemistry, 2021, 64(21), 16159-16176

Metodo di produzione 4

Condizioni di reazione
Riferimento
Novel pyrazole acid derivatives, process for their preparation, their use as drugs, and pharmaceutical compositions containing them
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
Riferimento
Preparation of pyrazole derivatives as antiplatelet aggregation agents for the treatment of ischemic diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
Riferimento
Preparation of pyrazole carboxamide derivatives as platelet aggregation inhibitors for treatment of ischemia
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium Solvents: Ethanol ;  14 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors
Wu, Yumeng; Tang, Chengrun; Rui, Ruomei; Yang, Liumeng; Ding, Wei; et al, Acta Pharmaceutica Sinica B, 2020, 10(3), 512-528

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  20 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors
Kim, Junwon; Lee, Doohyun; Park, Changmin; So, Wonyoung; Jo, Mina; et al, ACS Medicinal Chemistry Letters, 2012, 3(8), 678-682

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  overnight, 0 °C → rt
Riferimento
Improved replicon cellular activity of non-nucleoside allosteric inhibitors of HCV NS5B polymerase: From benzimidazole to indole scaffolds
Beaulieu, Pierre L.; Gillard, James; Bykowski, Darren; Brochu, Christian; Dansereau, Nathalie; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 4987-4993

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt; 2 h, 50 °C
Riferimento
Five-membered heterocyclic amides WNT pathway inhibitor
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
Riferimento
Heteroaromatic bicyclic compound and application antiviral agent for treating RSV
, China, , ,

Metodo di produzione 12

Condizioni di reazione
Riferimento
Preparation of 1-(3-pyridyl or 3-pyridazinyl)-5-heterocyclylpyrazole derivatives as platelet aggregation inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Toluene ;  rt → 50 °C
1.2 Solvents: Toluene ;  50 °C; 15 min, reflux
1.3 Solvents: Ethanol ;  reflux
Riferimento
Rational design of 2-pyrrolinones as inhibitors of HIV-1 integrase
Ma, Kaiqing; Wang, Penghui; Fu, Wei; Wan, Xiaolong; Zhou, Lu; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(22), 6724-6727

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; -78 °C; 1 h, rt
1.2 Reagents: Water
Riferimento
Preparation of pyrrolopyrazolones as modulators of FPR1 and methods of using the same
, World Intellectual Property Organization, , ,

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Raw materials

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92288-93-2)Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate
A860124
Purezza:99%/99%/99%/99%
Quantità:1g/5g/10g/25g
Prezzo ($):201.0/390.0/466.0/693.0